molecular formula C13H12O5 B2839503 Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate CAS No. 93097-22-4

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate

Cat. No. B2839503
CAS RN: 93097-22-4
M. Wt: 248.234
InChI Key: LEMLUKKJKAGIEG-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is a chemical compound with the molecular formula C13H12O5 . It has an average mass of 248.231 Da and a monoisotopic mass of 248.068466 Da .


Synthesis Analysis

An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is described . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .


Molecular Structure Analysis

The SMILES string for Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is CCOC(=O)C1=COC2=C(C1=O)C=CC(=C2)OC . This provides a textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound is involved in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines .

Scientific Research Applications

Catalysis with Lanthanide-Oxo Clusters (LOCs)

Lanthanide-oxo/hydroxo clusters (LOCs) are polynuclear complexes featuring a polyhedral metal-oxo/hydroxo cluster core of lanthanide ions, either exclusively or coexisting with 3d metal ions . Recent research has explored the catalytic potential of these clusters. Key points include:

Biologically Attractive Scaffold

The chromene scaffold, including 7-methoxy-4-oxo-4H-chromene-3-carboxylate, serves as a versatile platform for drug discovery. Researchers have explored its potential in drug design, targeting specific biological pathways, and modulating cellular processes . Notable aspects include:

Mechanism of Action

Target of Action

It is known to inhibit cyp1a2 and cyp2c19 enzymes . These enzymes are part of the cytochrome P450 family and play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Pharmacokinetics

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.51, indicating moderate lipophilicity . This property influences its distribution within the body and its ability to cross biological membranes. It is soluble in water, with a solubility of 0.443 mg/ml .

properties

IUPAC Name

ethyl 7-methoxy-4-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-13(15)10-7-18-11-6-8(16-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMLUKKJKAGIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C(C1=O)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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